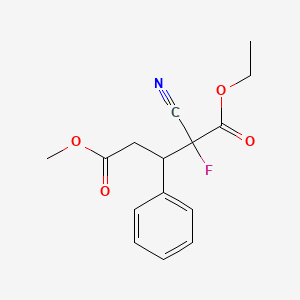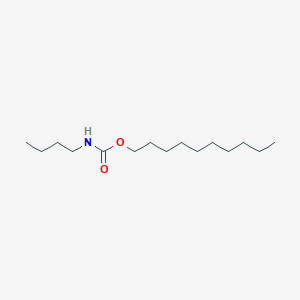![molecular formula C14H15NO3 B14369867 [6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone CAS No. 92012-03-8](/img/structure/B14369867.png)
[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core : This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
- Introduction of the hydroxymethyl group : This step involves the hydroxylation of a suitable precursor, often using reagents like osmium tetroxide or hydrogen peroxide.
- Attachment of the phenylmethanone group : This can be done through Friedel-Crafts acylation, using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
- Scaling up the reactions : Using larger reactors and optimizing reaction conditions to handle bulk quantities.
- Purification : Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
- Reduction : The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Nucleophiles like halides or amines in the presence of a base.
- Oxidation : Formation of a carboxylic acid derivative.
- Reduction : Formation of an alcohol derivative.
- Substitution : Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The compound can:
- Bind to enzymes : Inhibiting their activity and affecting metabolic pathways.
- Interact with receptors : Modulating signal transduction pathways.
- Form reactive intermediates : Leading to the formation of covalent bonds with biomolecules.
Comparación Con Compuestos Similares
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone can be compared with similar compounds like:
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The unique properties of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone arise from the presence of the phenylmethanone group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
92012-03-8 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H15NO3/c16-9-11-8-12-6-7-13(11)18-15(12)14(17)10-4-2-1-3-5-10/h1-5,8,12-13,16H,6-7,9H2 |
Clave InChI |
JYVNMWZJJNHKOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=CC1N(O2)C(=O)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


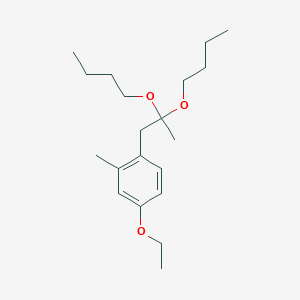
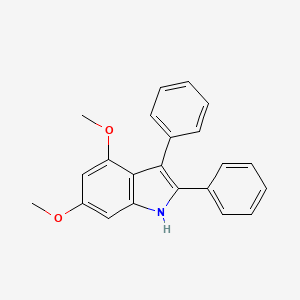

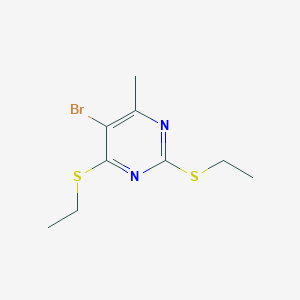
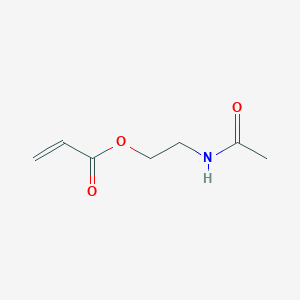
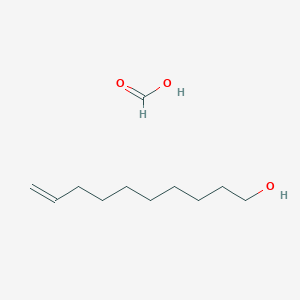
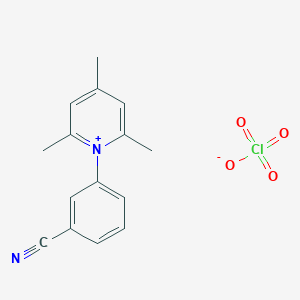

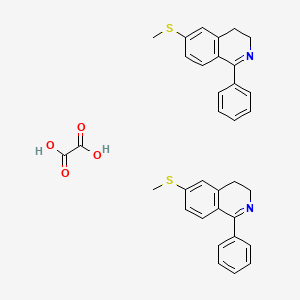
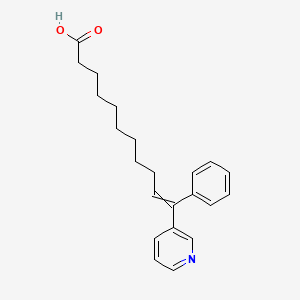
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
